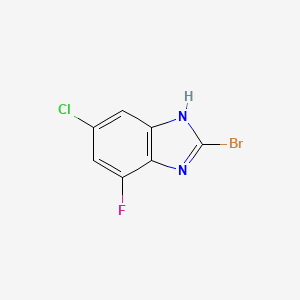

2-Bromo-5-chloro-7-fluoro-1H-benzimidazole

Description

2-Bromo-5-chloro-7-fluoro-1H-benzimidazole is a halogenated benzimidazole derivative characterized by its substitution pattern: bromine at position 2, chlorine at position 5, and fluorine at position 5. Benzimidazoles are heterocyclic aromatic compounds with a fused benzene and imidazole ring system. Halogen substituents, particularly bromine, chlorine, and fluorine, significantly influence the compound’s electronic properties, steric bulk, and reactivity, making it a valuable intermediate in pharmaceutical and materials chemistry .

Properties

IUPAC Name |

2-bromo-6-chloro-4-fluoro-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClFN2/c8-7-11-5-2-3(9)1-4(10)6(5)12-7/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOXBCFHGTWKOBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC(=N2)Br)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Synthesis: Benzimidazole Core Formation

The initial step involves synthesizing a benzimidazole core, which serves as the foundation for subsequent halogenation. A common approach is cyclizing o-phenylenediamine derivatives with carbonyl compounds.

- Method : Cyclization of o-phenylenediamine derivatives with carbonyl di-imidazole or similar activating agents to form the benzimidazole nucleus.

- Research Data : A process described in a patent involves cyclizing 4,5-dichloro-o-phenylenediamine with carbonyl di-imidazole to produce a dichlorobenzimidazole intermediate.

Overall Synthetic Route

Notes on Reaction Conditions and Optimization

- Temperature : Typically between 0°C to 80°C depending on the halogenation step.

- Solvent Choice : DMSO, acetic acid, or DMF are preferred for high polarity and solubility.

- Reaction Time : Ranges from 2 to 24 hours, optimized based on desired selectivity.

- Yield Data : The overall yield for the multi-step process can vary from 40% to 70%, depending on the specific halogenation steps and purification techniques.

Research Findings and Data Summary

Concluding Remarks

The synthesis of 2-Bromo-5-chloro-7-fluoro-1H-benzimidazole is a multi-step process involving the initial formation of a benzimidazole core, followed by regioselective halogenation steps. The key to success lies in controlling reaction conditions to achieve high selectivity and yield, with the use of appropriate halogenating agents and solvents. The process is well-documented in patent literature and research articles, providing a reliable pathway for producing this compound for pharmaceutical and chemical applications.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-chloro-7-fluoro-1H-benzimidazole can undergo various chemical reactions, including:

Nucleophilic substitution: The halogen atoms (bromine, chlorine, and fluorine) can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Electrophilic substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines can be used under basic conditions.

Electrophilic substitution: Reagents such as nitric acid, sulfuric acid, or chlorosulfonic acid can be used under acidic conditions.

Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

Major Products Formed

Nucleophilic substitution: Substituted benzimidazole derivatives with different functional groups.

Electrophilic substitution: Nitro or sulfonyl derivatives of benzimidazole.

Oxidation and reduction: Oxidized or reduced forms of benzimidazole with altered electronic properties.

Scientific Research Applications

Medicinal Chemistry

2-Bromo-5-chloro-7-fluoro-1H-benzimidazole serves as an essential precursor in the development of pharmaceutical compounds with potential anticancer , antiviral , and antimicrobial activities.

Case Study: Anticancer Properties

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as HepG2, linked to the downregulation of anti-apoptotic proteins. This suggests its potential as a lead compound for new anticancer therapies.

Case Study: Antimicrobial Efficacy

Research evaluating the antimicrobial activity of benzimidazole derivatives indicated that 2-Bromo-5-chloro-7-fluoro-1H-benzimidazole exhibited superior activity against various bacterial strains compared to traditional antibiotics, highlighting its promise as a novel antimicrobial agent.

Chemical Biology

In chemical biology, this compound can act as a probe for studying biological processes and molecular interactions. Its ability to bind to specific biological targets allows researchers to investigate mechanisms underlying various diseases.

Material Science

The compound's unique properties enable its incorporation into polymers and materials with specific electronic or optical characteristics. This application is particularly relevant in developing advanced materials for electronic devices.

Catalysis

2-Bromo-5-chloro-7-fluoro-1H-benzimidazole can function as a ligand or catalyst in various chemical reactions, enhancing reaction efficiency and selectivity due to its structural features.

Data Tables

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Building block for anticancer, antiviral, and antimicrobial compounds |

| Chemical Biology | Probe for studying molecular interactions |

| Material Science | Incorporation into polymers for electronic or optical applications |

| Catalysis | Acts as a ligand or catalyst in various chemical reactions |

Mechanism of Action

The mechanism of action of 2-Bromo-5-chloro-7-fluoro-1H-benzimidazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or nucleic acids, leading to inhibition or modulation of their activity. The presence of halogen atoms can enhance the compound’s binding affinity and specificity for its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of 2-bromo-5-chloro-7-fluoro-1H-benzimidazole and its analogs, based on evidence from diverse sources:

Structural and Electronic Effects

- Halogen Positioning : Bromine at position 2 (as in the target compound) may enhance electrophilic substitution reactivity compared to bromine at position 5 or 7 in analogs. Chlorine at position 5 likely increases electron-withdrawing effects, stabilizing the aromatic system .

- Trifluoromethyl vs. Methyl : The trifluoromethyl group in 5-Chloro-4-fluoro-2-(trifluoromethyl)-1H-benzimidazole imparts greater electronegativity and lipophilicity compared to the methyl group in 5-Bromo-6,7-difluoro-2-methyl-1H-benzo[d]imidazole .

Biological Activity

2-Bromo-5-chloro-7-fluoro-1H-benzimidazole is a halogenated derivative of the benzimidazole class, which is known for its diverse biological activities and applications in medicinal chemistry. The unique combination of bromine, chlorine, and fluorine substituents enhances its chemical properties and potential therapeutic effects. This article reviews the biological activities of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a fused benzene and imidazole ring structure, making it structurally similar to nucleotides. Its molecular formula is CHBrClFN, with a molecular weight of approximately 231.48 g/mol. The presence of halogen atoms significantly influences its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that 2-Bromo-5-chloro-7-fluoro-1H-benzimidazole exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 2 |

| Escherichia coli | 4 |

| Klebsiella pneumoniae | 8 |

| Candida albicans | 12.5 |

In a comparative study, this compound showed better antibacterial activity than standard antibiotics such as ciprofloxacin and ampicillin .

Anticancer Activity

The anticancer potential of 2-Bromo-5-chloro-7-fluoro-1H-benzimidazole has been evaluated in several studies. It has demonstrated cytotoxic effects against various cancer cell lines, including:

- Human Hepatocellular Carcinoma (HepG2)

- Breast Adenocarcinoma (MCF7)

- Colon Carcinoma (HCT116)

The IC values for these cell lines were found to be less than 10 mg/mL, indicating promising anticancer activity . The mechanism of action is believed to involve the inhibition of specific enzymes or receptors associated with tumor growth.

| Cell Line | IC mg/mL |

|---|---|

| HepG2 | <10 |

| MCF7 | <10 |

| HCT116 | <10 |

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, 2-Bromo-5-chloro-7-fluoro-1H-benzimidazole has shown potential anti-inflammatory effects. Research indicates that compounds within the benzimidazole class can inhibit pro-inflammatory cytokines and pathways, suggesting that this compound may be beneficial in treating inflammatory diseases .

The biological activity of 2-Bromo-5-chloro-7-fluoro-1H-benzimidazole is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The halogen substituents enhance the compound's binding affinity, leading to inhibition or modulation of target activities. This characteristic is crucial for its effectiveness in therapeutic applications.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various benzimidazole derivatives, including 2-Bromo-5-chloro-7-fluoro-1H-benzimidazole, against multiple bacterial strains. Results indicated that this compound exhibited superior activity compared to traditional antibiotics, highlighting its potential as a new antimicrobial agent .

- Anticancer Properties : In vitro studies on cancer cell lines revealed that the compound effectively induced apoptosis in HepG2 cells, which was linked to the downregulation of anti-apoptotic proteins. This suggests that it may serve as a lead compound for developing new anticancer therapies.

Q & A

Q. Table 1: Representative Reaction Conditions

| Precursor | Solvent | Temp (°C) | Catalyst | Yield (%) | Source |

|---|---|---|---|---|---|

| 4-substituted-1,2-diamine | DMF | 120 | Na₂S₂O₅ | 72–73 | |

| Halogenated o-phenylenediamine | DMSO | 110 | I₂ | 68 |

Basic: Which spectroscopic techniques are most effective for characterizing 2-Bromo-5-chloro-7-fluoro-1H-benzimidazole, and how should conflicting NMR signals be resolved?

Methodological Answer:

Q. Resolving NMR conflicts :

- Compare with literature data for structurally similar compounds (e.g., 7-Bromo-5-methoxy-2-phenyl-1H-benzimidazole, δ 7.36–8.35 ppm) .

- Use 2D NMR (COSY, HSQC) to resolve overlapping signals.

Advanced: How can computational tools predict the biological activity of 2-Bromo-5-chloro-7-fluoro-1H-benzimidazole derivatives against target proteins?

Methodological Answer:

- Molecular docking : Screen derivatives against target proteins (e.g., EGFR) using AutoDock Vina. Analyze binding affinities (ΔG values ≤ -9.0 kcal/mol suggest strong interactions) .

- ADMET prediction : Use SwissADME or ProTox-II to assess pharmacokinetic properties (e.g., logP ≤ 3.5 for optimal bioavailability).

- Validation : Correlate computational results with in vitro cytotoxicity assays (e.g., IC₅₀ values < 10 µM indicate potent activity) .

Q. Table 2: Example Docking Results for Benzimidazole Derivatives

| Compound | Target Protein | Binding Affinity (kcal/mol) | Validation (IC₅₀, µM) | Source |

|---|---|---|---|---|

| Sb23 (Analog) | EGFR | -10.2 | 8.7 |

Advanced: What strategies address discrepancies in observed vs. expected biological activity data for halogenated benzimidazole derivatives?

Methodological Answer:

- Purity verification : Use HPLC (≥95% purity threshold) to rule out impurities .

- Structural confirmation : Single-crystal X-ray diffraction resolves positional isomerism (e.g., misassigned chloro/fluoro positions) .

- Substituent effects : Test derivatives with varied halogen patterns (e.g., 6-bromo vs. 7-bromo analogs) to isolate electronic contributions .

Advanced: How does the introduction of multiple halogen atoms influence the electronic structure and reactivity of benzimidazole cores?

Methodological Answer:

- Electron-withdrawing effects : Halogens decrease HOMO-LUMO gaps (DFT calculations), enhancing electrophilic substitution reactivity.

- Hammett constants : σpara values (Br: +0.26, Cl: +0.23, F: +0.06) predict regioselectivity in further functionalization .

- Steric effects : Bulky halogens (Br > Cl > F) at C-2/C-5 positions hinder π-stacking in protein binding .

Advanced: What experimental designs are optimal for studying the regioselectivity of halogenation in polyhalogenated benzimidazoles?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.